Risedronate is a synthetic aminobisphosphonate, a class of drugs known for their potent inhibition of bone resorption. [] It is classified as a third-generation bisphosphonate, characterized by a nitrogen-containing heterocyclic ring structure. [, ] In scientific research, risedronate serves as a valuable tool for studying bone metabolism, particularly the role of osteoclasts in bone resorption. Its high potency and specificity make it a key compound for investigating the pathogenesis of various bone diseases and evaluating potential therapeutic interventions.
a. Optimization of Treatment Regimens: Research is ongoing to optimize risedronate treatment regimens, exploring less frequent dosing schedules and drug holidays to maximize efficacy and minimize potential long-term side effects. [, ]
b. Combination Therapies: Investigating the efficacy of risedronate in combination with other bone-active agents, such as anabolic agents or vitamin D analogs, holds promise for enhancing bone formation and achieving greater therapeutic benefits. [, ]
d. New Therapeutic Targets: Continued research into the mechanism of action of risedronate may lead to the identification of new therapeutic targets for developing novel bone-active agents. []
e. Drug Repurposing: Exploring the potential of risedronate as a therapeutic agent for other diseases, such as bacterial infections, is an emerging area of research. []
Risedronic acid belongs to the class of compounds known as bisphosphonates, which are characterized by their ability to bind to hydroxyapatite in bone and inhibit osteoclast-mediated bone resorption. This class also includes other compounds such as alendronate and zoledronate.
The synthesis of risedronic acid involves several key steps, primarily utilizing phosphorous acid and phosphorous trichloride in the presence of 3-pyridyl acetic acid. The process can be divided into two main stages:
Risedronic acid has a molecular formula of and a molar mass of approximately 283.11 g/mol. Its structure features two phosphonate groups attached to a hydroxyethylidene moiety, which contributes to its high affinity for bone mineral.
Risedronic acid participates in several chemical reactions relevant to its pharmacological activity:
The mechanism by which risedronic acid exerts its effects involves several steps:
This multi-step mechanism effectively reduces bone turnover and increases bone density over time .
Risedronic acid has distinct physical and chemical properties that influence its behavior as a pharmaceutical agent:
Risedronic acid is primarily used for:
Risedronic acid (C₇H₁₁NO₇P₂), systematically named as [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonic acid, features a pyridine heterocycle as its R₂ side chain and a hydroxyl group at the R₁ position. This nitrogen-containing bisphosphonate (N-BP) has a molecular weight of 283.11 g/mol and exists as a white, crystalline solid at room temperature [3] [8]. The central P–C–P backbone confers metabolic stability against enzymatic hydrolysis, distinguishing it from endogenous pyrophosphates (P–O–P) [1] [10]. The pyridinyl nitrogen enhances cellular uptake and enzymatic targeting, while the hydroxyl group enables tridentate binding to calcium ions in hydroxyapatite (HAP) via its phosphonate-oxygen atoms [4] [10].
Key molecular properties:
Table 1: Atomic Composition of Risedronic Acid
Element | Count | Role in Pharmacological Activity |
---|---|---|
Phosphorus | 2 | HAP binding via P–O–Ca coordination |
Nitrogen | 1 | FPPS inhibition via heterocyclic ring |
Oxygen | 7 | Mineral coordination and solubility |
Carbon | 7 | Skeletal backbone stability |
Nitrogen-containing bisphosphonates (N-BPs) are classified by their R₂ side chain chemistry, which dictates their relative potency and enzyme affinity:
Risedronate’s pyridinyl ring optimizes charge distribution and steric accessibility, enabling potent farnesyl pyrophosphate synthase (FPPS) inhibition. Its potency exceeds alendronate but is lower than zoledronate due to zoledronate’s imidazole ring, which enhances metal ion chelation in FPPS’s active site [6] [10].
Table 2: Relative Potency of Nitrogen-Containing Bisphosphonates
Compound | R₂ Side Chain | Relative Potency vs. Etidronate | FPPS IC₅₀ (nM) |
---|---|---|---|
Alendronate | Aminoalkyl | 100–500× | 140 |
Ibandronate | Pyrrolidinyl | 500–1,000× | 60 |
Risedronate | Pyridinyl | 1,000× | 40 |
Zoledronate | Imidazolyl | 5,000× | 5 |
Data compiled from [1] [6] [10]
Risedronate binds to HAP (Ca₁₀(PO₄)₆(OH)₂) with moderate affinity compared to other N-BPs. Its binding constant (Kd ≈ 300 μM) is higher than etidronate (Kd ≈ 1,000 μM) but lower than alendronate (Kd ≈ 100 μM) or zoledronate (Kd ≈ 50 μM) [6] [10]. This intermediate affinity arises from:
Risedronate’s lower HAP affinity facilitates broad skeletal distribution, including cortical bone and osteocyte lacunae. In vivo studies show it preferentially accumulates at bone resorption pits due to high HAP exposure in acidic microenvironments (pH < 4.5), where protonation enhances solubility and release [6] [7]. This property enables rapid dissociation during drug holidays—resorption normalizes within 1 month post-cessation vs. >6 months for high-affinity BPs like alendronate [2].
Risedronate inhibits FPPS, a key enzyme in the mevalonate pathway, by competitively binding to the isopentenyl pyrophosphate (IPP) pocket. Structural analysis reveals:
This inhibition depletes geranylgeranyl pyrophosphate (GGPP), a lipid anchor for GTPases (e.g., Rab, Rho) essential for osteoclast ruffled border formation and vesicular trafficking. Consequently, osteoclasts undergo cytoskeletal collapse and apoptosis [1] [3]. Risedronate’s IC₅₀ for FPPS is 40 nM—lower than alendronate (140 nM) but higher than zoledronate (5 nM)—aligning with its anti-resorptive potency [6] [10].
Table 3: Structural Determinants of FPPS Inhibition by N-BPs
Structural Feature | Role in FPPS Inhibition | Risedronate-Specific Interactions |
---|---|---|
R₂ Nitrogen | Coordinates Mg²⁺ in IPP-binding site | Pyridinyl N forms H-bond with Thr-201 |
Phosphonate Groups | Mimic pyrophosphate substrate | P–O⁻ chelates Mg²⁺ and Lys-200 |
Hydroxyl-R₁ | Stabilizes HAP binding; minimal FPPS role | Indirectly enhances cellular uptake |
Ring Heteroatoms | Modulate electron density for cation binding | Pyridine’s π-system stabilizes hydrophobic subpocket |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7